

Tautomerism in 6-Phenylpyridazin-3(2H)-one and its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 6-Phenylpyridazin-3(2H)-one

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Abstract

Pyridazin-3(2H)-one and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. A crucial aspect of their chemical behavior and, consequently, their biological function is the phenomenon of tautomerism. This technical guide provides an in-depth analysis of the tautomeric equilibrium of **6-phenylpyridazin-3(2H)-one** and its derivatives. It consolidates findings from spectroscopic analyses, computational studies, and X-ray crystallography to elucidate the predominant tautomeric forms in different states. This guide also presents detailed experimental protocols for the synthesis and characterization of these compounds and for the quantitative analysis of their tautomeric ratios, offering a comprehensive resource for researchers in the field.

Introduction

The pyridazinone core is a privileged scaffold in drug discovery, forming the basis for numerous compounds with diverse pharmacological properties, including cardiotonic, antihypertensive, analgesic, and anti-inflammatory activities.^[1] The biological activity of these molecules is intrinsically linked to their structure, and a key determinant of their structure is the potential for tautomerism. **6-Phenylpyridazin-3(2H)-one**, a prominent member of this class, can theoretically exist in several tautomeric forms, primarily the lactam (keto) and lactim (enol) forms, as well as potentially a zwitterionic form.

The position of the tautomeric equilibrium can be influenced by various factors, including the physical state (solid, liquid, or gas), the solvent's polarity and hydrogen-bonding capability, the presence of substituents on the pyridazinone ring, and temperature.^{[2][3]} Understanding and controlling this equilibrium is paramount for rational drug design, as different tautomers can exhibit distinct physicochemical properties, such as lipophilicity, acidity/basicity, and hydrogen bonding capacity, which in turn affect their pharmacokinetic and pharmacodynamic profiles.

This guide aims to provide a comprehensive overview of the tautomerism of **6-phenylpyridazin-3(2H)-one** and its derivatives, supported by experimental data and theoretical insights.

Tautomeric Forms of 6-Phenylpyridazin-3(2H)-one

The principal tautomeric equilibrium for **6-phenylpyridazin-3(2H)-one** involves the interconversion between the lactam (keto) form, **6-phenylpyridazin-3(2H)-one**, and the lactim (enol) form, 6-phenylpyridazin-3-ol.

Caption: Tautomeric equilibrium between the lactam and lactim forms of **6-phenylpyridazin-3(2H)-one**.

Theoretical studies on the parent pyridazin-3(2H)-one have shown that the lactam form is energetically more stable than the lactim form.^{[2][4]} This preference is generally observed for pyridazinones.^[5]

Experimental Evidence for Tautomeric Preference Solid-State Analysis: X-ray Crystallography

While a crystal structure for the parent **6-phenylpyridazin-3(2H)-one** is not readily available in the Cambridge Crystallographic Data Centre (CCDC), numerous crystal structures of its derivatives have been reported. These studies consistently show that in the solid state, these molecules adopt the lactam (keto) tautomeric form. The crystal structures reveal key bond lengths, such as the C=O double bond, which are characteristic of the lactam structure.

For instance, the crystal structure of 6-benzyloxy-2-phenylpyridazin-3(2H)-one, a derivative where the enolic proton is replaced by a benzyl group, confirms the pyridazinone ring in the keto form.^[6] Similarly, the crystal structure of 4-(2,6-dichlorobenzyl)-6-[(E)-2-

phenylethenyl]pyridazin-3(2H)-one also shows the presence of the C=O group, unequivocally identifying it as a lactam.^[7]

These findings from the solid-state analysis of various derivatives provide strong evidence that **6-phenylpyridazin-3(2H)-one** and its related compounds predominantly exist in the lactam form in the crystalline state.

Solution-State Analysis: Spectroscopic Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools for studying tautomeric equilibria in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can provide quantitative information about the ratio of tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.^[8] For pyridazinones, the presence of distinct signals for the NH proton of the lactam and the OH proton of the lactim would allow for direct integration and quantification. However, in many cases, the equilibrium is highly shifted towards one tautomer, or the interconversion is fast, resulting in averaged signals.

For 6-(2-pyrrolyl)pyridazin-3-one, a close analog, studies have shown that the lactam form is the predominant species in solution.^[9] This conclusion was reached by comparing the NMR and UV-Vis spectra of the tautomeric compound with its N-methylated (fixed lactam) and O-methylated (fixed lactim) derivatives.

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria. The lactam and lactim forms are expected to have different chromophores and thus distinct absorption spectra. By comparing the spectrum of the tautomeric mixture with the spectra of "fixed" N-alkyl and O-alkyl derivatives, the position of the equilibrium can be determined.^[10] For 6-(2-pyrrolyl)pyridazin-3-one, the electronic spectrum of the parent compound closely resembled that of its N-ethyl derivative (fixed lactam) and was significantly different from its O-ethyl derivative (fixed lactim), strongly indicating the predominance of the lactam form in solution.^[10]

Computational Studies

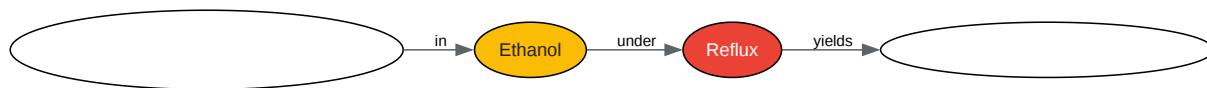
Density Functional Theory (DFT) calculations have been employed to investigate the tautomerism of pyridazin-3(2H)-one.^{[2][4]} These theoretical studies consistently predict that the

lactam tautomer is more stable than the lactim tautomer. The energy difference is significant enough to suggest that the lactam form will be the major species present at equilibrium. The calculations also explore the mechanisms of interconversion, suggesting that a dimer-mediated double hydrogen transfer has a much lower activation energy than a direct intramolecular hydrogen transfer.[2]

Experimental Protocols

Synthesis of 6-Phenylpyridazin-3(2H)-one

A common and effective method for the synthesis of **6-phenylpyridazin-3(2H)-one** involves the cyclocondensation of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate.



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Caption: General workflow for the synthesis of **6-phenylpyridazin-3(2H)-one**.

Materials:

- 4-Oxo-4-phenylbutanoic acid
- Hydrazine hydrate
- Ethanol

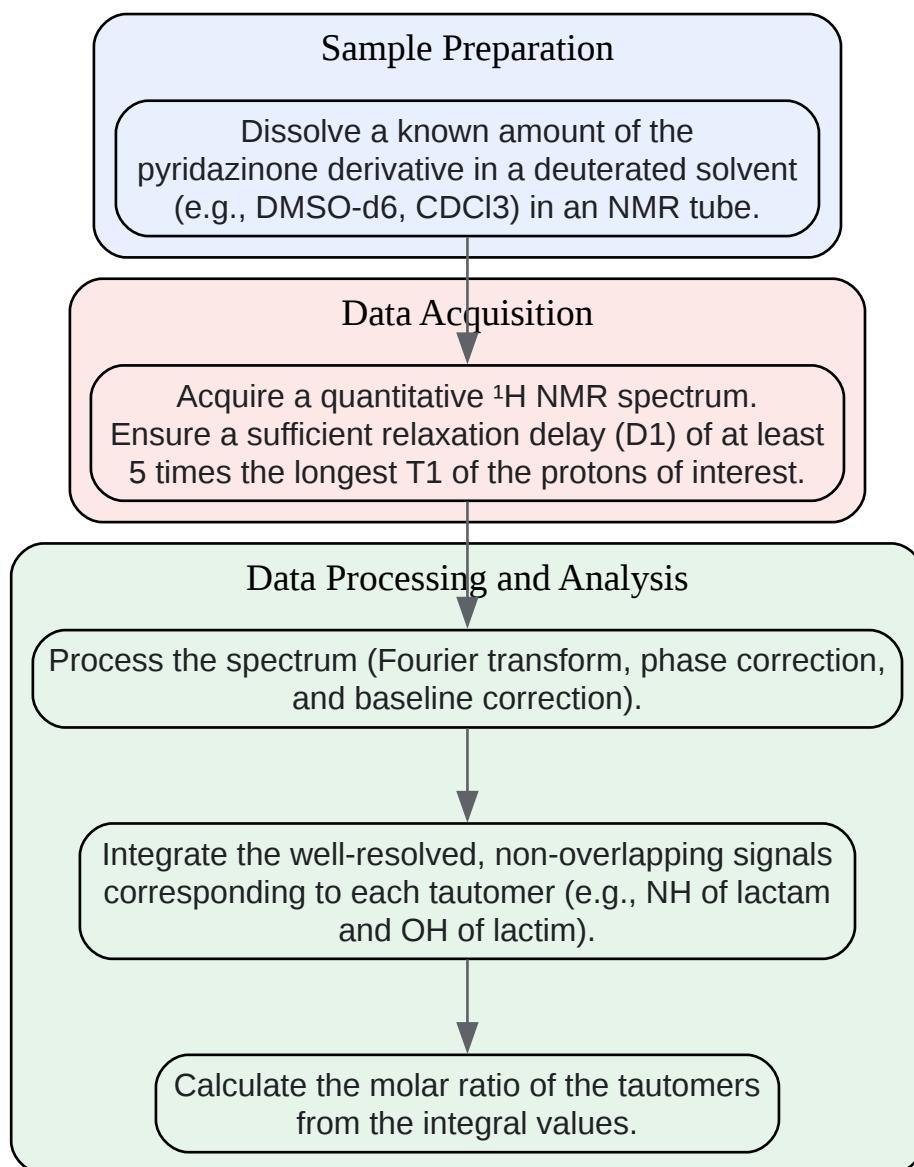
Procedure:

- A mixture of 4-oxo-4-phenylbutanoic acid and hydrazine hydrate in ethanol is prepared.
- The reaction mixture is heated under reflux for several hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol for Quantitative Tautomer Analysis by ^1H NMR Spectroscopy

This protocol describes a general method for determining the tautomeric ratio of a pyridazinone derivative in solution using ^1H NMR, assuming distinct and well-resolved signals for each tautomer are observable.



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Caption: Workflow for quantitative tautomer analysis by ¹H NMR spectroscopy.

Procedure:

- Sample Preparation: Prepare a solution of the pyridazinone derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a known concentration.
- NMR Data Acquisition:

- Acquire a ^1H NMR spectrum. For quantitative analysis, it is crucial to use a sufficiently long relaxation delay (D_1), typically 5 times the longest spin-lattice relaxation time (T_1) of the protons being integrated, to ensure complete relaxation and accurate signal intensities.
- Use a 90° pulse angle.
- Data Processing:
 - Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication with a small line broadening factor).
 - Perform Fourier transformation, phase correction, and baseline correction.
- Data Analysis:
 - Identify the characteristic, well-resolved, and non-overlapping signals for each tautomer. For the lactam-lactim equilibrium, these are typically the NH and OH protons.
 - Carefully integrate these signals.
 - The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the solution.

Data Summary

While specific quantitative data for the tautomeric equilibrium of **6-phenylpyridazin-3(2H)-one** is not extensively reported in the literature, the available evidence from studies on closely related analogs strongly suggests a significant preference for the lactam form in both the solid state and in various solvents.

Table 1: Spectroscopic and Physical Data for **6-Phenylpyridazin-3(2H)-one** and Related Compounds

Compound	Method	Solvent/State	Predominant Tautomer	Observations/Data	Reference
6- Phenylpyrida zin-3(2H)-one	Solubility	Various	Lactam (inferred)	Melting Point: 201-204 °C	
6-Benzylxy- 2- phenylpyridaz in-3(2H)-one	X-ray Crystallography	Solid	Lactam (fixed)	C=O bond length confirms keto form.	[6]
4-(2,6- dichlorobenzy l)-6-[(E)-2- phenylethethyl]pyridazin- 3(2H)-one	X-ray Crystallography	Solid	Lactam	C=O bond present.	[7]
Pyridazin- 3(2H)-one	DFT Calculation	Gas Phase	Lactam	Lactam is more stable than lactim.	[2][4]
6-(2- Pyrrolyl)pyrid azin-3-one	UV-Vis & NMR	Solution	Lactam	Spectrum matches N- alkylated derivative.	[9][10]

Conclusion

The tautomerism of **6-phenylpyridazin-3(2H)-one** and its derivatives is a critical aspect of their chemistry that has significant implications for their application in drug discovery. The available body of evidence, including X-ray crystallographic data of derivatives, spectroscopic analysis of analogous compounds, and theoretical calculations, consistently indicates that the lactam (keto) form is the predominant tautomer in both the solid state and in solution. This preference for the lactam form is a key structural feature that should be considered in the design and development of new pyridazinone-based therapeutic agents. The experimental protocols provided in this guide offer a practical framework for the synthesis and detailed tautomeric

analysis of this important class of heterocyclic compounds. Further research focusing on the direct quantitative determination of the tautomeric equilibrium of **6-phenylpyridazin-3(2H)-one** in various pharmaceutically relevant solvents would be beneficial for a more complete understanding of its behavior.

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